4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile
Overview
Description
“4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are known to exhibit potent activities against various targets, such as Fibroblast Growth Factor Receptors (FGFRs) and human neutrophil elastase .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives has been reported in various studies . The position 2 of the pyrrolo[2,3-b]pyridine scaffold must be unsubstituted, and modifications of this position resulted in loss of activity . Conversely, the introduction of certain substituents at position 5 was tolerated, with retention of activity .Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives plays a crucial role in their activity. For instance, bulky and/or lipophilic substituents at position 5 probably interact with the large pocket of the enzyme site and allow Michaelis complex formation .Scientific Research Applications
Synthesis and Characterization
- 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has been utilized in the synthesis of new chemical compounds. For example, Salaheldin et al. (2010) described the synthesis of new Tacrine analogues from 4-amino-1H-pyrrolo-3-carbonitrile derivatives, leading to substituted pyrrolo[3,2-b]pyridines using the Friedlander reaction (Salaheldin et al., 2010).
- Sroor (2019) prepared and fully characterized new biologically active Pyrrolo[2,3-b]Pyridine scaffolds, demonstrating the potential of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in the development of novel chemical entities (Sroor, 2019).
Chemical Reactivity and Synthesis Optimization
- Enguehard-Gueiffier et al. (2015) explored the regiocontrolled cyclization of 3-ethynylimidazo[1,2-a]pyridine-2-carbonitriles, which is relevant to the synthesis of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. They optimized reaction conditions for synthesizing 1,3-disubstituted 4-iodoimidazo[1,2-a:4,5-c']dipyridines (Enguehard-Gueiffier et al., 2015).
- Minakata et al. (1992) studied the functionalization of 1H-pyrrolo[2,3-b]pyridine, exploring ways to introduce amino groups and convert derivatives to podant-type compounds. This research highlights the versatility of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in synthesizing functional materials and agrochemicals (Minakata et al., 1992).
Applications in Material Science
- El-Menyawy et al. (2019) synthesized pyrazolo[4,3-b] pyridine derivatives and analyzed their thermal and optical properties, demonstrating the potential use of compounds derived from 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in material science applications (El-Menyawy et al., 2019).
Future Directions
properties
IUPAC Name |
4-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-7-3-5(4-10)12-8-6(7)1-2-11-8/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPUOSRBTJCEQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=CC(=C21)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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